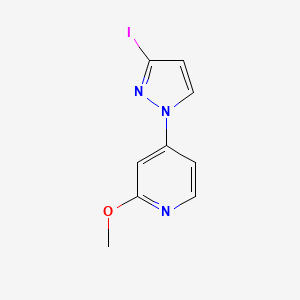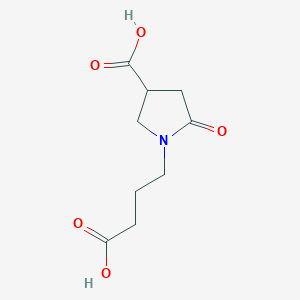
1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate
Descripción general
Descripción
1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H25NO5 . It has a molecular weight of 299.37 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25NO5/c1-6-20-12(18)15(11(2)17)7-9-16(10-8-15)13(19)21-14(3,4)5/h6-10H2,1-5H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Çolak et al. (2021) synthesized and characterized compounds related to tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate. They used FTIR, 1H and 13C NMR spectroscopic methods and X-ray crystallographic analysis to study the molecular structure of these compounds, revealing important intramolecular hydrogen bonding interactions (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Behavior and Applications
- Balaban et al. (2004) explored the synthesis of bases analogous to 1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate, discussing their potential as weak nucleophilic bases in organic syntheses and the implications for drug development (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).
Intermediates in Drug Synthesis
- Zhang et al. (2018) reported on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, which is relevant to the study of tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate due to its structural similarities (Zhang, Ye, Xu, & Xu, 2018).
Synthesis of Piperidine Derivatives
- Research by Moskalenko & Boev (2014) involved the synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, a compound structurally related to this compound, showing its potential as a synthon for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).
Crystallographic Studies
- Didierjean et al. (2004) conducted X-ray studies on tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, a compound related to this compound. They provided insights into its molecular structure and interactions, which are relevant for understanding similar compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-acetylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-6-20-12(18)15(11(2)17)7-9-16(10-8-15)13(19)21-14(3,4)5/h6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBCHSPQVZSUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)


![N-[1-13C]Acetyl-D-glucosamine](/img/structure/B1380613.png)



